molecular formula C10H13BrN2OS2 B3034744 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide CAS No. 217096-06-5

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide

Cat. No.: B3034744
CAS No.: 217096-06-5
M. Wt: 321.3 g/mol
InChI Key: IHJXMANODQCKRS-UHFFFAOYSA-N
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Description

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide is a complex organic compound that features a bromine atom, a pyridine ring, and multiple methylthio groups

Biochemical Analysis

Biochemical Properties

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine atom and the methylthio groups are key to its reactivity. It has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the redox state of cells, affecting various metabolic pathways.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of transcription factors involved in stress responses, leading to altered gene expression profiles . This can result in changes in cellular metabolism, including shifts in energy production and utilization. Additionally, the compound’s impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation . The methylthio groups can also participate in redox reactions, further influencing the compound’s activity. These interactions can result in changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing stress responses and improving metabolic efficiency . At high doses, the compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in redox reactions, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of energy. These effects can have downstream impacts on various cellular processes, including growth, differentiation, and stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence energy production and redox balance. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide typically involves multiple steps, including the bromination of a precursor compound and subsequent functionalization to introduce the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like amines or ethers .

Scientific Research Applications

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2OS2/c1-6-4-7(15-2)9(10(12-6)16-3)13-8(14)5-11/h4H,5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJXMANODQCKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CBr)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Triethylamine (274 mg, 2.71 mmol) was added to a chloroform (10 ml) solution of 3-amino-2,4-bis(methylthio)-6-methylpyridine (492 mg, 2.46 mmol), and bromoacetyl bromide (521 mg, 2.58 mmol) was then slowly added thereto dropwise while being cooled with ice. The mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with water, and then extracted with methylene chloride. The organic layer was washed with 1N hydrochloric acid, water, an aqueous solution of sodium hydrogencarbonate, water and a saturated aqueous solution of sodium chloride in this order, and dried over sodium sulfate. Subsequently, the solvent was distilled off, and the resulting crude product was purified through silica gel chromatography (silica gel 25 g, eluent-hexane:acetone=7:1→5:1→3:1) to obtain 100 mg (yield 13%) of 2-bromo-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide as a colorless crystal (melting point: 171 to 172° C.).
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274 mg
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492 mg
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521 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under cooling with ice, methanesulfonyl chloride (31.7 g, 276.7 mmol) was added dropwise to a solution of N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hydroxyacetamide (65.0 g, 251.6 mmol), triethylamine (30.5 g, 301.4 mmol), and 4-dimethylaminopyridine (3.07 g, 25.13 mmol) in DMF (455 mL) while the reaction mixture was maintained at 11° C. or lower, followed by stirring for 0.5 hours under cooling with ice. After HPLC was performed to confirm that starting materials had been completely consumed, the crystals (triethylamine hydrochloride) that precipitated were collected through filtration, followed by washing with DMF (195 mL). The filtrate and the wash liquid were combined, and sodium bromide (51.8 g, 503.5 mmol) was added to the resultant mixture. The reaction mixture was stirred under heat at an internal temperature of 55 to 60° C. for 3 hours. Subsequently, water (650 mL) was added to the reaction mixture, and the resultant mixture was stirred at an internal temperature of 21 to 25° C. for 2 hours. The crystals that precipitated were collected through filtration, followed by washing with water and drying through air blow. The crude target product was dissolved in methanol (500 mL) through heating, and the reaction mixture was cooled. The crystals that precipitated were collected through filtration, followed by drying through air blow at 60° C., to thereby yield N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-bromoacetamide (54.38 g, yield: 67.3%, HPLC: 99.32%).
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31.7 g
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N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hydroxyacetamide
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65 g
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30.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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